Xinidamine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Xinidamine involves the cyanoacetylation of amines. This method typically involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions to yield cyanoacetamide derivatives .
Industrial Production Methods
Industrial production methods for this compound are not widely documented.
Chemical Reactions Analysis
Types of Reactions
Xinidamine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions for these reactions can vary depending on the desired outcome.
Major Products
The major products formed from the reactions involving this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound.
Scientific Research Applications
Xinidamine has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Studied for its effects on cell proliferation and its potential as an antitumor agent.
Medicine: Investigated for its potential therapeutic applications in conditions such as benign prostatic hyperplasia, macular degeneration, and prostatic intraepithelial neoplasia
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of Xinidamine involves the inhibition of cell proliferation. It has been shown to inhibit the proliferation of PWR-1E cells with an IC50 of 4 μM . The molecular targets and pathways involved in this process are not fully understood, but it is believed to interfere with cellular processes that are essential for cell growth and division.
Comparison with Similar Compounds
Xinidamine is unique in its specific antitumor activity and its applications in studying benign prostatic hyperplasia, macular degeneration, and prostatic intraepithelial neoplasia . Similar compounds include:
Lonidamine: Another antitumor agent that interferes with energy metabolism in cancer cells by inhibiting glycolysis.
Imipramine: A tricyclic antidepressant that inhibits the reuptake of neurotransmitters.
These compounds share some similarities in their mechanisms of action but differ in their specific applications and molecular targets.
Properties
CAS No. |
50264-78-3 |
---|---|
Molecular Formula |
C17H16N2O2 |
Molecular Weight |
280.32 g/mol |
IUPAC Name |
1-[(2,4-dimethylphenyl)methyl]indazole-3-carboxylic acid |
InChI |
InChI=1S/C17H16N2O2/c1-11-7-8-13(12(2)9-11)10-19-15-6-4-3-5-14(15)16(18-19)17(20)21/h3-9H,10H2,1-2H3,(H,20,21) |
InChI Key |
WHWIXTDKNBCRAS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)CN2C3=CC=CC=C3C(=N2)C(=O)O)C |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2C3=CC=CC=C3C(=N2)C(=O)O)C |
Appearance |
Solid powder |
Key on ui other cas no. |
50264-78-3 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Xinidamine; BRN 0891979; Xinidamino; Xinidaminum. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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